4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-ylmethylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-ylmethylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps. The process begins with the preparation of the imidazo[1,2-a]pyrazine core, followed by the introduction of the benzyl and methoxyphenyl groups. The final step involves the formation of the cyclohexa-2,5-dien-1-one ring. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-ylmethylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-ylmethylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-ylmethylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl]methylidene]cyclohexa-2,5-dien-1-one
- 4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl]methylidene]cyclohexa-2,5-dien-1-one
Uniqueness
The uniqueness of 4-[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-ylmethylidene]cyclohexa-2,5-dien-1-one lies in its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C27H21N3O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C27H21N3O3/c1-33-22-13-9-20(10-14-22)25-17-30-26(23(28-25)15-18-5-3-2-4-6-18)29-24(27(30)32)16-19-7-11-21(31)12-8-19/h2-14,16-17,32H,15H2,1H3/i16+1 |
InChI Key |
ZTUJAEGXGRNYDI-LOYIAQTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(N=C3C(=N2)CC4=CC=CC=C4)[13CH]=C5C=CC(=O)C=C5)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(N=C3C(=N2)CC4=CC=CC=C4)C=C5C=CC(=O)C=C5)O |
Origin of Product |
United States |
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